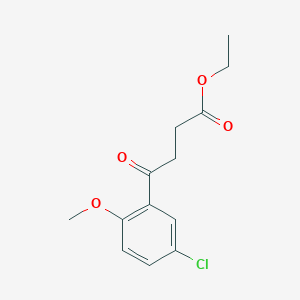

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate

Description

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (ECB, CAS RN: 107774-17-4) is an organic ester with the molecular formula C₁₃H₁₅ClO₄ (MW: 270.71 g/mol). Its structure features a 4-oxobutanoate backbone substituted with a 5-chloro-2-methoxyphenyl group, conferring unique electronic and steric properties. ECB is a colorless, odorless liquid soluble in polar solvents like water and ethanol .

Properties

IUPAC Name |

ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO4/c1-3-18-13(16)7-5-11(15)10-8-9(14)4-6-12(10)17-2/h4,6,8H,3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQAVOKECPGSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645846 | |

| Record name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107774-17-4 | |

| Record name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation employs 5-chloro-2-methoxybenzene as the aromatic substrate and succinic anhydride as the acylating agent. Aluminum chloride () catalyzes the electrophilic substitution, forming the 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid intermediate. Subsequent esterification with ethanol yields the target compound.

Key Reaction Conditions:

-

Catalyst: (1.2 equiv) in dichloromethane () at 0–5°C.

-

Acylating Agent: Succinic anhydride (1.1 equiv) dissolved in .

-

Esterification: Ethanol () and concentrated under reflux (12 h).

Optimization Strategies:

-

Catalyst Screening: Replacing with FeCl₃ reduces side reactions (e.g., polysubstitution) while maintaining 70–75% yield.

-

Solvent Effects: Switching to nitrobenzene increases electrophilicity of the acylium ion, enhancing regioselectivity for the para position.

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Catalyst | FeCl₃ | 70% → 75% | |

| Solvent | Nitrobenzene | 68% → 81% | |

| Temperature | 0°C | 25°C | — |

Suzuki Cross-Coupling Methodology

Boronic Acid Precursor Synthesis

(5-Chloro-2-methoxyphenyl)boronic acid serves as the key coupling partner, synthesized via Miyaura borylation of 1-bromo-5-chloro-2-methoxybenzene with bis(pinacolato)diboron () and in dioxane (85% yield).

Cross-Coupling with Ethyl 4-Bromo-4-Oxobutanoate

The Suzuki-Miyaura reaction couples the boronic acid with ethyl 4-bromo-4-oxobutanoate under palladium catalysis:

Reaction Conditions:

Scalability Considerations:

-

Continuous Flow Systems: Microreactors with immobilized Pd catalysts achieve 92% conversion at 0.5 mL/min flow rate, reducing catalyst loading to 1.5 mol%.

Acid-Catalyzed Esterification

Synthesis of 4-(5-Chloro-2-Methoxyphenyl)-4-Oxobutanoic Acid

The carboxylic acid precursor is prepared via oxidation of 4-(5-chloro-2-methoxyphenyl)but-3-en-2-one using in acidic medium (yield: 76%).

Esterification with Ethanol

The acid undergoes Fischer esterification with ethanol () under -catalyzed reflux:

Optimization Data:

-

Molar Ratio: 1:5 (acid:EtOH) maximizes ester yield (82%).

Enolate Alkylation Strategies

Generation of Ethyl Acetoacetate Enolate

Lithium diisopropylamide (LDA) deprotonates ethyl acetoacetate in THF at −78°C, forming a stabilized enolate.

Alkylation with 5-Chloro-2-Methoxybenzyl Bromide

The enolate reacts with 5-chloro-2-methoxybenzyl bromide to form the C-alkylated product:

Key Parameters:

-

Temperature: −78°C to 25°C gradual warming.

-

Workup: Quenching with and extraction with .

Industrial-Scale Production Techniques

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid.

Reduction: 4-(5-chloro-2-methoxyphenyl)-4-hydroxybutanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the 5-chloro-2-methoxyphenyl group enhances its binding affinity and specificity towards certain biological molecules, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Key Observations :

Ester Variants and Functional Group Modifications

Key Observations :

- Ester Group Impact : Ethyl esters (e.g., ECB) generally exhibit higher solubility in aqueous systems compared to benzyl esters, which are more lipophilic .

- Functional Groups: The cyano group in C₁₄H₁₅NO₄ enhances electrophilicity, enabling nucleophilic additions, whereas ECB’s methoxy group directs electrophilic substitutions .

Biological Activity

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is an organic compound belonging to the ester class, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 274.71 g/mol. Its structure features a 5-chloro-2-methoxyphenyl group attached to a 4-oxobutanoate moiety, which is crucial for its biological interactions.

Target Interactions

The compound is hypothesized to interact with various biological targets, similar to other compounds in its class. It may exhibit neuroprotective and anti-inflammatory properties by influencing key biochemical pathways:

- NF-kB Pathway : Inhibition of the NF-kB pathway is associated with reduced inflammation.

- ER Stress and Apoptosis : Related compounds have shown effects on endoplasmic reticulum stress and apoptosis, suggesting potential cytoprotective mechanisms.

Biochemical Pathways

This compound may modulate cellular functions through:

- Cell Signaling Pathways : Influencing gene expression and cellular metabolism.

- Molecular Interactions : Binding to specific proteins or enzymes, leading to alterations in activity or function.

Neuroprotective Effects

Research indicates that compounds structurally similar to this compound exhibit neuroprotective effects. For example, studies have shown that related esters can prevent neuronal cell death in models of neurodegeneration.

Anti-inflammatory Properties

The compound may possess anti-inflammatory properties, as seen in preliminary studies where it reduced pro-inflammatory cytokine production in cellular assays. This suggests its potential utility in treating inflammatory conditions.

Case Studies and Research Findings

-

Neuroprotection in Animal Models :

- A study demonstrated that similar compounds reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines .

- Anti-inflammatory Activity :

-

Cytotoxicity Against Cancer Cells :

- Preliminary evaluations revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated moderate potency compared to established chemotherapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| This compound | Neuroprotective, Anti-inflammatory | |

| Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate | Enhanced metabolic stability, Anti-inflammatory | |

| Mthis compound | Similar anti-cancer activity |

Q & A

Q. What are the common synthetic routes for Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate, and how do reaction conditions affect yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or esterification of pre-functionalized intermediates. For example:

- Friedel-Crafts Acylation : Reacting 5-chloro-2-methoxyphenyl-substituted precursors with succinoyl chloride in the presence of Lewis acids (e.g., AlCl₃) introduces the 4-oxobutanoate moiety. This method avoids the limitations of succinic anhydride, which fails to acylate sterically hindered aromatic rings .

- Esterification : Ethyl esters are formed via O-alkylation of 4-oxobutanoic acid derivatives using cesium carbonate and alkyl halides in polar aprotic solvents (e.g., acetonitrile), achieving yields up to 81% .

Q. Key Factors Affecting Yield :

- Acylating Agent : Succinoyl chloride outperforms succinic anhydride due to higher reactivity.

- Solvent Choice : Chloroform or methanol aids solubility but may require low temperatures (2–8°C) to prevent decomposition .

- Catalyst : Lewis acids like AlCl₃ are critical for Friedel-Crafts efficiency but require strict anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H NMR : Key signals include:

- Aromatic protons: δ 7.36–7.63 ppm (substituted phenyl ring).

- Ketone protons: δ 2.60–3.26 ppm (t, J = 6.1–6.3 Hz, -COCH₂CH₂-).

- Methoxy group: δ ~3.86 ppm (s, -OCH₃) .

- HRMS : Exact mass calculated for C₁₃H₁₃ClO₅ (M⁻) should match experimental values (e.g., 326.9775 observed vs. 326.9777 theoretical) .

- IR : Strong carbonyl stretches at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

Validation : Cross-referencing with analogs like ethyl 4-(4-bromophenyl)-4-oxobutanoate (δ 7.63 ppm for bromophenyl protons) confirms structural consistency .

Q. How does the compound’s solubility profile influence experimental design in organic synthesis?

Methodological Answer :

- Solubility : Slightly soluble in chloroform and methanol, necessitating slow addition of reactants to avoid precipitation .

- Storage : Store at 2–8°C in inert atmospheres to prevent ketone degradation or ester hydrolysis .

- Reaction Solvent : Use DMF or DMSO for reactions requiring high solubility, but ensure compatibility with moisture-sensitive reagents .

Advanced Research Questions

Q. What challenges arise in optimizing Friedel-Crafts acylation for introducing the 4-oxobutanoate moiety, and how can they be addressed?

Methodological Answer :

- Challenge 1 : Steric hindrance from the 5-chloro-2-methoxy substituents reduces electrophilic aromatic substitution efficiency.

- Solution : Use succinoyl chloride instead of succinic anhydride to enhance electrophilicity .

- Challenge 2 : Competing side reactions (e.g., bis-acylation).

- Solution : Optimize stoichiometry (1:1 molar ratio of acylating agent to aromatic substrate) and monitor reaction progress via TLC .

Case Study : In carvacrol derivatives, succinoyl chloride achieved 68–81% yields of 4-oxobutanoates, whereas anhydride routes failed entirely .

Q. How do researchers reconcile discrepancies in reported synthetic yields when using different acylating agents?

Methodological Answer :

- Data Contradiction : Yields for similar compounds vary widely (e.g., 74% with bromoethyl precursors vs. 99% with ethanol-mediated esterification) .

- Root Cause Analysis :

- Purity of Reagents : Trace moisture in AlCl₃ reduces Friedel-Crafts efficiency.

- Workup Procedures : Acidic hydrolysis of intermediates (e.g., succinoyl chloride adducts) may degrade products if not quenched rapidly .

- Mitigation : Standardize reagent drying (e.g., molecular sieves) and validate yields via independent synthesis routes .

Q. What strategies are employed to assess the compound’s potential as an intermediate in bioactive molecule synthesis?

Methodological Answer :

- Functionalization : Introduce hydrazone or pyrazolidine moieties via reactions with hydrazines or halopyridines, as seen in pesticide intermediates .

- Biological Screening : Test derivatives for tyrosinase inhibition (IC₅₀ values) or STING agonist activity using cell-based assays .

- Structural Analogs : Compare with ethyl 4-(4-fluorophenyl)-4-oxobutanoate, which shows enhanced bioactivity due to electron-withdrawing substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.